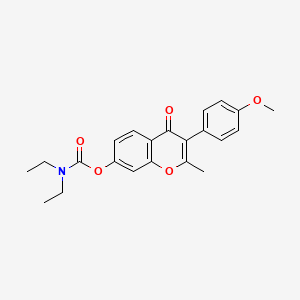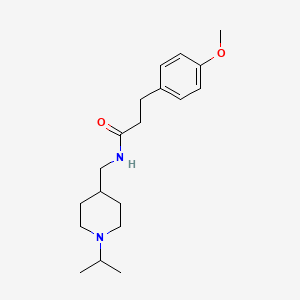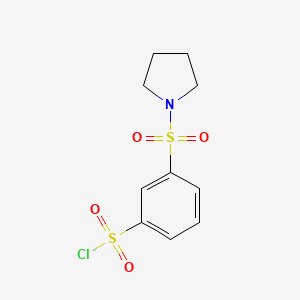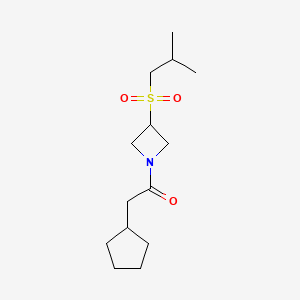
2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Stereocontrolled Synthesis of β-Lactam Antibiotics : A study by Chmielewski, Kałuża, and Furman (1996) demonstrates the use of cycloaddition reactions involving chlorosulfonyl isocyanates and sugar vinyl ethers, producing azetidin-2-ones. This process aids in the construction of various β-lactam structures, a key component in antibiotic synthesis (Chmielewski, Kałuża, & Furman, 1996).
- Functionalized Macrocycles : Bernhardt et al. (2004) discuss the reaction between ethane-1,2-diamine and dichloropivalic acid, leading to tetra-amine derivatives. The study suggests that these reactions may involve the formation of an azetidinone, indicating its role in creating complex macrocyclic structures (Bernhardt et al., 2004).
Applications in Medicinal Chemistry
- Synthesis of β-Lactam Nitrogen Atom Derivatives : Kobayashi, Ito, and Terashima (1992) achieved highly stereoselective synthesis of azetidinone derivatives from (R)-3-hydroxybutyric acid. These compounds are pivotal in creating intermediates for β-lactam antibiotics (Kobayashi, Ito, & Terashima, 1992).
- Antimicrobial Activity of Azetidinones : A study by Güner, Yildirir, Ozçelik, and Abbasoǧlu (2000) explores the synthesis of 2-azetidinones and their characterization for antimicrobial activity against various bacteria and fungi, highlighting their potential in antimicrobial drug development (Güner, Yildirir, Ozçelik, & Abbasoǧlu, 2000).
Biological and Pharmacological Activities
- Diverse Biological Activities of 2-Azetidinone : Mehta, Sengar, and Pathak (2010) discuss the biological activities of 2-azetidinone derivatives, highlighting their antimicrobial, antifungal, and various other pharmacological properties. This indicates the versatility of these compounds in different therapeutic applications (Mehta, Sengar, & Pathak, 2010).
Propiedades
IUPAC Name |
2-cyclopentyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-11(2)10-19(17,18)13-8-15(9-13)14(16)7-12-5-3-4-6-12/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHBZEUGCBNJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

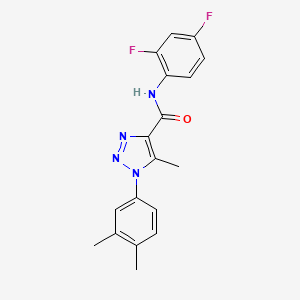
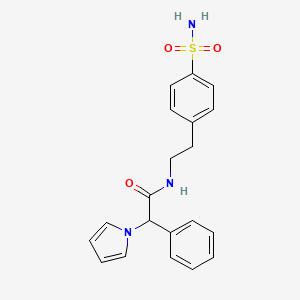
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987309.png)
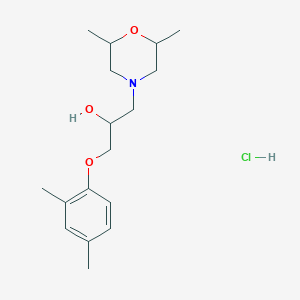
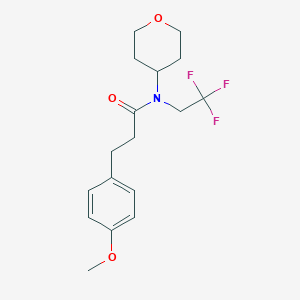
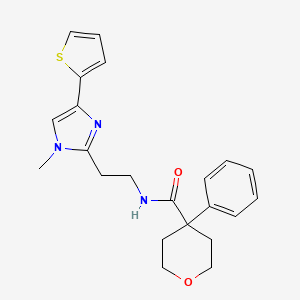
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2987318.png)
![2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2987319.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)
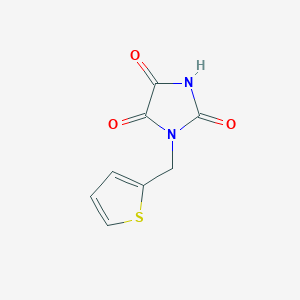
![N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide](/img/structure/B2987324.png)
